2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Overview
Description
2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound features a naphthalene ring fused with an oxazine ring, and a 4-chlorophenyl group attached to the oxazine ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves the reaction of Betti base with substituted aryl and heteroarylaldehydes in methanol at ambient temperature for 48 hours . Another method involves the use of ultrasonic sonication at 80°C for about 75-90 minutes . These methods provide moderate to high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving ultrasonic sonication and ambient temperature reactions, can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as aerial oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or other activating groups.
Common Reagents and Conditions
Oxidation: Aerial oxygen in the presence of visible light can promote oxidation reactions.
Reduction: Sodium borohydride in ethanol is commonly used for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphtho[1,2-e][1,3]oxazine ring.
Reduction: Reduced forms of the compound with hydrogenated aromatic rings.
Substitution: Halogenated derivatives with substituted aromatic rings.
Scientific Research Applications
2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]oxazines: These compounds have similar structural features and are used in various applications, including medicinal chemistry and material science.
1,3-oxazines: These compounds share the oxazine ring structure and are used in the synthesis of various heterocyclic compounds.
Uniqueness
2-(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its fused naphthalene and oxazine rings, along with the 4-chlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other oxazine derivatives.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-14-6-8-15(9-7-14)20-11-17-16-4-2-1-3-13(16)5-10-18(17)21-12-20/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEDHNPQKQFKPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286824 | |
Record name | 2-(4-chlorophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6638-18-2 | |
Record name | NSC48483 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC47917 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-chlorophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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